2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridazinone core substituted with dimethylphenyl and trifluoromethylphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or organometallic reagents in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethylphenyl 3-(trifluoromethyl)phenylcarbamate
- (3,4-dimethylphenyl)[2-(trifluoromethyl)phenyl]methanamine
Uniqueness
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is unique due to its specific substitution pattern and the presence of both dimethylphenyl and trifluoromethylphenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C21H18F3N3O2 |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H18F3N3O2/c1-13-6-7-15(10-14(13)2)18-8-9-20(29)27(26-18)12-19(28)25-17-5-3-4-16(11-17)21(22,23)24/h3-11H,12H2,1-2H3,(H,25,28) |
InChI Key |
MPORWZCTUUCXNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)C |
Origin of Product |
United States |
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